molecular formula C7H10N4O B2498057 N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 1695861-15-4

N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2498057
CAS No.: 1695861-15-4
M. Wt: 166.184
InChI Key: JILHSJPIWTUACX-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate acylating agent. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

    Medicine: Explored for its anticancer properties, as triazole derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A precursor and structural analog with similar chemical properties.

    2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with applications in coordination chemistry.

    1,2,3-triazole: A related triazole compound with a different substitution pattern.

Uniqueness

N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group allows for additional functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-7(12)8-4-6-9-5-11(2)10-6/h3,5H,1,4H2,2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILHSJPIWTUACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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